molecular formula C52H52CuP4+5 B12912577 Copper(1+);2-diphenylphosphaniumylethyl(diphenyl)phosphanium

Copper(1+);2-diphenylphosphaniumylethyl(diphenyl)phosphanium

Cat. No.: B12912577
M. Wt: 864.4 g/mol
InChI Key: PVRAPEUJPZPTQC-UHFFFAOYSA-R
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex: is a coordination compound that features a copper ion coordinated to a bisphosphine ligand. The ligand, 1,2-ethanediylbis[diphenylphosphine], is a bidentate ligand, meaning it can form two bonds with the central metal ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex typically involves the reaction of copper salts with 1,2-ethanediylbis[diphenylphosphine] under controlled conditions. A common method includes dissolving the copper salt in a suitable solvent, such as ethanol or acetonitrile, and then adding the bisphosphine ligand. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(II) complexes, while reduction could yield copper(I) complexes. Substitution reactions can produce a variety of new complexes with different ligands .

Scientific Research Applications

Chemistry: Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex is used as a catalyst in various chemical reactions, including cross-coupling reactions and hydrogenation processes. Its ability to facilitate these reactions efficiently makes it valuable in synthetic chemistry .

Biology and Medicine: Research into the biological and medicinal applications of this compound is ongoing.

Industry: In industry, this compound is used in the development of new materials and as a catalyst in various industrial processes. Its stability and reactivity make it suitable for applications in polymerization and other chemical manufacturing processes .

Mechanism of Action

The mechanism by which Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex exerts its effects involves the coordination of the bisphosphine ligand to the copper ion. This coordination alters the electronic properties of the copper center, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application. For example, in catalytic processes, the complex may facilitate the activation of substrates and the formation of reactive intermediates .

Comparison with Similar Compounds

Uniqueness: Phosphine, 1,2-ethanediylbis[diphenyl-, copper complex is unique due to its specific coordination environment and the properties imparted by the copper ion. Compared to its gold and palladium counterparts, the copper complex may offer advantages in terms of cost, availability, and specific catalytic activities .

Properties

Molecular Formula

C52H52CuP4+5

Molecular Weight

864.4 g/mol

IUPAC Name

copper(1+);2-diphenylphosphaniumylethyl(diphenyl)phosphanium

InChI

InChI=1S/2C26H24P2.Cu/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-20H,21-22H2;/q;;+1/p+4

InChI Key

PVRAPEUJPZPTQC-UHFFFAOYSA-R

Canonical SMILES

C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)[PH+](CC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.